molecular formula C12H8N4O2 B8350883 Methyl 6-(6-Cyanopyridin-2-yl)-pyridazine-3-carboxylate

Methyl 6-(6-Cyanopyridin-2-yl)-pyridazine-3-carboxylate

Cat. No. B8350883
M. Wt: 240.22 g/mol
InChI Key: OUGFJYHOLWSHOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08987312B2

Procedure details

Methyl 6-chloropyridazine-3-carboxylate (S49, 34 mg, 0.19 mmol), 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile (45 mg, 0.19 mmol), K2CO3 (51 mg, 0.39 mmol), and (Ph3P)4Pd (34 mg, 0.029 mmol) were slurried in DMF (0.3 M). The reaction vessel was evacuated and refilled with argon three times. The mixture was warmed at 85° C. for 16 h. The reaction mixture was cooled and diluted with EtOAc, washed with 9:1 NH4OH:saturated aqueous NH4Cl and saturated aqueous NaCl, and then dried over Na2SO4 Evaporation yielded the crude product that was purified by flash chromatography (SiO2, 1.5×14 cm, 20-100% EtOAc-hexanes) to afford the title compound (25 mg, 53%) as a white solid: 1H NMR (CDCl3, 600 MHz) δ 9.03 (d, 1H, J=8.1 Hz), 8.75 (d, 1H, J=8.7 Hz), 8.36 (d, 1H, J=8.7 Hz), 8.09 (t, 1H, J=7.9 Hz), 7.84 (d, 1H, J=7.6 Hz), 4.12 (s, 3H); 13C NMR (CDCl3, 150 MHz) δ 164.4, 158.2, 154.4, 151.7, 138.7, 133.9, 129.8, 128.7, 125.5, 125.4, 116.9, 53.6; HRMS-ESI-TOF m/z 241.0721 ([M+H]+, C12H8N4O2 requires 241.0720).
Quantity
34 mg
Type
reactant
Reaction Step One
Quantity
45 mg
Type
reactant
Reaction Step Two
Name
Quantity
51 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
34 mg
Type
catalyst
Reaction Step Five
Yield
53%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[N:6][C:5]([C:8]([O:10][CH3:11])=[O:9])=[CH:4][CH:3]=1.CC1(C)C(C)(C)OB([C:20]2[N:25]=[C:24]([C:26]#[N:27])[CH:23]=[CH:22][CH:21]=2)O1.C([O-])([O-])=O.[K+].[K+]>CN(C=O)C.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[C:26]([C:24]1[N:25]=[C:20]([C:2]2[N:7]=[N:6][C:5]([C:8]([O:10][CH3:11])=[O:9])=[CH:4][CH:3]=2)[CH:21]=[CH:22][CH:23]=1)#[N:27] |f:2.3.4,^1:43,45,64,83|

Inputs

Step One
Name
Quantity
34 mg
Type
reactant
Smiles
ClC1=CC=C(N=N1)C(=O)OC
Step Two
Name
Quantity
45 mg
Type
reactant
Smiles
CC1(OB(OC1(C)C)C1=CC=CC(=N1)C#N)C
Step Three
Name
Quantity
51 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Five
Name
Quantity
34 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction vessel was evacuated
ADDITION
Type
ADDITION
Details
refilled with argon three times
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
ADDITION
Type
ADDITION
Details
diluted with EtOAc
WASH
Type
WASH
Details
washed with 9:1 NH4OH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
saturated aqueous NH4Cl and saturated aqueous NaCl, and then dried over Na2SO4 Evaporation
CUSTOM
Type
CUSTOM
Details
yielded the crude product that
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (SiO2, 1.5×14 cm, 20-100% EtOAc-hexanes)

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=CC(=N1)C1=CC=C(N=N1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 25 mg
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 54.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.